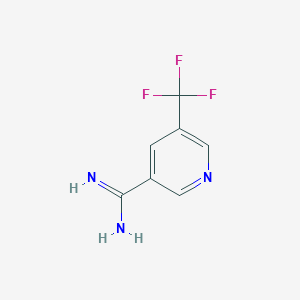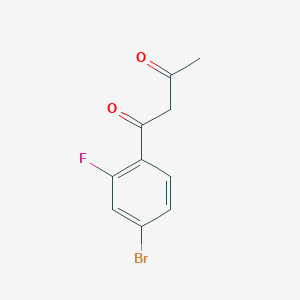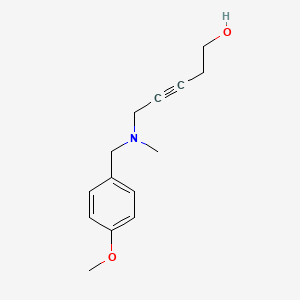
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a methoxybenzyl group, a methylamino group, and a pentyn-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL typically involves the reaction of 4-methoxybenzyl chloride with methylamine to form 4-methoxybenzylmethylamine. This intermediate is then reacted with 3-pentyn-1-ol under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the pentyn-1-ol chain can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol: Similar structure but with a shorter carbon chain.
3-Pentyn-1-ol: Lacks the methoxybenzyl and methylamino groups.
4-Pentyn-1-ol: Similar structure but lacks the methoxybenzyl and methylamino groups.
Uniqueness
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL is unique due to the presence of both the methoxybenzyl and methylamino groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl-methylamino]pent-3-yn-1-ol |
InChI |
InChI=1S/C14H19NO2/c1-15(10-4-3-5-11-16)12-13-6-8-14(17-2)9-7-13/h6-9,16H,5,10-12H2,1-2H3 |
InChI Key |
PLLWJORXBPTVAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CCCO)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


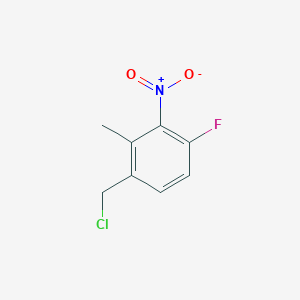

![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)
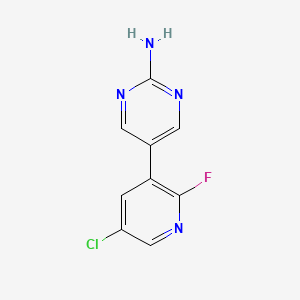
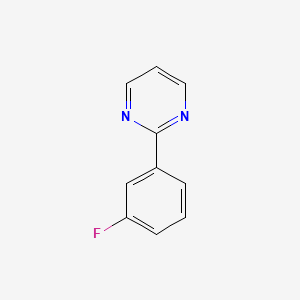

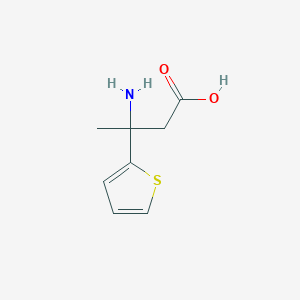
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
